N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-13(17-11-2-1-4-16-7-11)6-12-9-23-15(18-12)19-14(21)10-3-5-22-8-10/h1-5,7-9H,6H2,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNNLRQEAXAVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Pyridine Moiety: The thiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Formation of the Thiophene Carboxamide: The final step involves the coupling of the thiazole-pyridine intermediate with a thiophene carboxylic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, pyridine, and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antibacterial Activity
Research indicates that N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide exhibits promising antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Study: A study by Liaras et al. (2014) demonstrated that thiazole derivatives similar to this compound exhibited superior antibacterial efficacy compared to standard antibiotics like ampicillin and streptomycin.
Antifungal Activity
The compound also shows antifungal activity against common pathogens such as Candida species. Its antifungal mechanism may involve the disruption of fungal cell membranes.
Research Findings: Comparative studies on thiazole derivatives highlighted the importance of specific functional groups in enhancing antifungal activity, suggesting that the pyridine moiety positively influences this effectiveness.
Anti-inflammatory Properties
Investigations into the anti-inflammatory effects of this compound suggest it may inhibit key inflammatory pathways, reducing cytokine production and alleviating symptoms associated with inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action: The interaction with specific molecular targets involved in inflammation positions this compound as a potential therapeutic agent.
Anticancer Activity
Significant interest surrounds the anticancer potential of this compound. Studies indicate that it may inhibit cancer cell proliferation and induce apoptosis through various pathways, including modulation of protein kinases.
Case Study: Recent investigations into thiazole derivatives revealed that certain compounds could inhibit key protein kinases such as EGFR and HER2, leading to cell cycle arrest at the G2/M phase, suggesting potential for further development in cancer therapy .
Mechanism of Action
The mechanism by which N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects on cellular processes. For example, in cancer research, the compound may inhibit kinases involved in cell signaling pathways, thereby reducing cancer cell growth and proliferation.
Comparison with Similar Compounds
N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide
- Structural Differences: Pyridine substitution: Pyridin-2-ylmethyl vs. pyridin-3-ylamino in the target compound. Thiophene substitution: 2-carboxamide vs. 3-carboxamide.
- Implications :
- The pyridin-2-yl group may alter π-π stacking interactions, while the thiophene-2-carboxamide could reduce steric hindrance compared to the 3-carboxamide isomer.
- Molecular weight: 372.5 (C₁₇H₁₆N₄O₂S₂), identical to the target compound but with distinct electronic properties due to substitution patterns .
(E)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-oxo-2-((3-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)acetohydrazonoyl cyanide
- Structural Differences :
- Incorporates a sulfamoyl group and a nitrile (cyanide) functionality, absent in the target compound.
- Features a pyrimidine ring instead of pyridine.
- The nitrile group may increase metabolic stability but could introduce toxicity concerns .
2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a)
- Structural Differences: Replaces the pyridin-3-ylamino group with a hydrazide moiety. Includes an isopropyl substituent on the carboxamide.
- Reduced aromaticity compared to the target compound may lower membrane permeability .
Antimicrobial and Antitumor Activity
- 1,3,4-Thiadiazole derivatives () exhibit broad-spectrum antimicrobial and antitumor activity due to electron-withdrawing trichloroethyl groups. In contrast, the target compound’s pyridine and thiophene motifs may favor kinase inhibition over direct antimicrobial effects .
- Rivaroxaban-related compounds () with oxazolidinone and chlorothiophene groups target coagulation pathways, highlighting how structural complexity can diversify therapeutic applications .
Physicochemical Properties
| Property | Target Compound | N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide | 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) |
|---|---|---|---|
| Molecular Formula | Not Provided | C₁₇H₁₆N₄O₂S₂ | C₁₀H₁₃N₃O₂S |
| Molecular Weight | ~372.5 (estimated) | 372.5 | 247.3 |
| Key Functional Groups | Pyridin-3-ylamino, Thiophene-3-carboxamide | Pyridin-2-ylmethyl, Thiophene-2-carboxamide | Hydrazide, Thiophene-3-carboxamide |
- Lipophilicity : Pyridine and thiophene rings in the target compound may confer moderate logP values (~2–3), favoring blood-brain barrier penetration compared to polar sulfamoyl derivatives .
Biological Activity
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound recognized for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thiazole ring , a pyridine moiety , and a thiophene component , contributing to its diverse biological interactions. Its molecular formula is , with a molecular weight of 344.4 g/mol . The structure enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. It may induce apoptosis in cancer cells or inhibit bacterial growth through enzyme inhibition. The precise molecular targets are still under investigation, but preliminary studies suggest that the compound can alter the activity of critical proteins involved in cell proliferation and survival.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can decrease the viability of cancer cell lines significantly:
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| This compound | Caco-2 | 39.8% (p < 0.001) | |
| Thiazole Derivative X | A549 | 44.3% | |
| Thiazole Derivative Y | Caco-2 | 27.2% |
These results indicate that this compound may similarly inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 12.5 µg/mL | |
| S. aureus | 6.25 µg/mL |
These findings suggest that the thiazole component plays a crucial role in enhancing the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death.
Case Studies
- Cytotoxicity against Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiazole derivatives on Caco-2 and A549 cell lines. The results indicated that modifications in the thiazole structure could enhance anticancer activity significantly, with some derivatives achieving over 50% reduction in cell viability compared to untreated controls .
- Antimicrobial Efficacy : Another research focused on the synthesis of thiazole-based compounds and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that certain substitutions on the thiazole ring resulted in improved efficacy against resistant strains .
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield optimization?
The synthesis typically involves multi-step reactions, such as cyclization of thiazole-thiophene precursors with pyridin-3-ylamine derivatives. Key steps include refluxing in ethanol or acetonitrile, followed by crystallization (e.g., from DMF or ethanol/water mixtures). Yields range from 65% to 76% depending on solvent polarity and temperature control . For example, thiazole ring formation in ethanol at reflux for 1–3 hours achieved 70% yield, while extended reaction times reduced byproduct formation .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should be prioritized?
- IR Spectroscopy : Look for C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and NH/OH stretches (3200–3500 cm⁻¹) .
- ¹H/¹³C NMR : Pyridine protons appear as doublets near δ 8.5–9.0 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm. Carbonyl carbons (C=O) are observed at δ 165–175 ppm .
- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CO or NH₂ groups) confirm molecular weight and substituent stability .
Q. How can researchers optimize purification to achieve >95% purity for biological assays?
Sequential crystallization from mixed solvents (e.g., ethanol/water or DMF/H₂O) effectively removes unreacted starting materials. Flash chromatography (using ethyl acetate/hexane gradients) is recommended for polar byproducts, as demonstrated for analogous thiazolidinone derivatives .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
Molecular docking studies (e.g., using AutoDock Vina) can model interactions with kinases like GSK-3β. Focus on hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the thiophene ring. Energy minimization and MD simulations (10–100 ns) validate stability in binding pockets .
Q. How do substituents on the pyridine or thiophene rings alter metabolic stability in vitro?
Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring reduces CYP450-mediated oxidation. For thiophene, replacing sulfur with sulfone groups enhances metabolic resistance, as shown in similar carboxamide derivatives .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor effects)?
- Dose-Response Curves : Test across a wide concentration range (0.1–100 μM) to identify off-target effects.
- Assay Reproducibility : Validate results in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific interactions.
- Metabolite Profiling : Use LC-MS to detect degradation products that may influence activity .
Q. Which in silico tools are best suited for analyzing SAR in thiazole-thiophene hybrids?
- QSAR Models : Utilize MOE or Schrödinger to correlate substituent electronegativity with bioactivity.
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyridine N) and aromatic pharmacophores .
Methodological Considerations
Q. Table 1: Key Reaction Conditions for Analogous Compounds
| Reaction Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazole cyclization | Acetonitrile | I₂, Et₃N | 74–76 | |
| Amidation | Ethanol | None | 60–70 | |
| Crystallization | DMF/H₂O | — | 70–76 |
Q. Table 2: Spectral Data for Structural Validation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| C=O (amide) | 1680 | — | 170.2 |
| Pyridine C-H | — | 8.7 (d, J=5 Hz) | 149.5 |
| Thiophene C-S-C | 680 | — | 125.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
